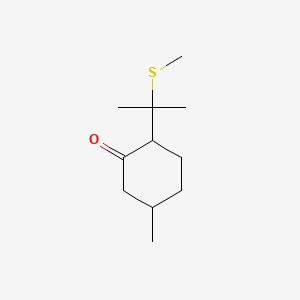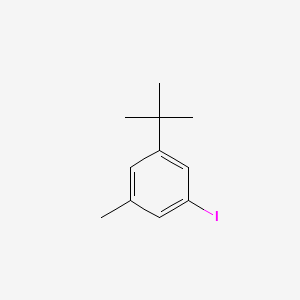
EINECS 285-906-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylformamide dimethyl acetal , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Dimethylformamide dimethyl acetal is typically synthesized through the reaction of N,N-Dimethylformamide with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of N,N-Dimethylformamide dimethyl acetal involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethylformamide dimethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form and .
Substitution Reactions: It can react with nucleophiles to replace one of the methoxy groups with another functional group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired product.
Major Products Formed:
Hydrolysis: N,N-Dimethylformamide and methanol.
Substitution Reactions: Various substituted N,N-Dimethylformamide derivatives.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N,N-Dimethylformamide dimethyl acetal has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the N,N-Dimethylformamide group into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N,N-Dimethylformamide dimethyl acetal exerts its effects involves its ability to act as a source of the N,N-Dimethylformamide group. This group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
N,N-Dimethylformamide: A related compound with similar reactivity but different physical properties.
N,N-Dimethylacetamide: Another similar compound used in organic synthesis.
Dimethyl Sulfoxide: Shares some solvent properties but has different chemical reactivity.
Uniqueness: N,N-Dimethylformamide dimethyl acetal is unique due to its ability to act as a versatile reagent in organic synthesis, providing a convenient source of the N,N-Dimethylformamide group. Its specific reactivity and properties make it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
85165-49-7 |
|---|---|
Fórmula molecular |
C11H20OS |
Peso molecular |
200.34 g/mol |
Nombre IUPAC |
5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20OS/c1-8-5-6-9(10(12)7-8)11(2,3)13-4/h8-9H,5-7H2,1-4H3 |
Clave InChI |
HJFSNLWDUINFTB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(=O)C1)C(C)(C)SC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Bromo-2-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}thiophene](/img/structure/B8762398.png)
![Benzamide, 3-[4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-](/img/structure/B8762401.png)





